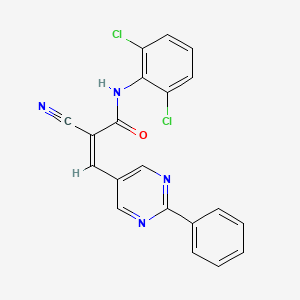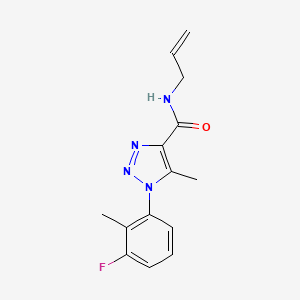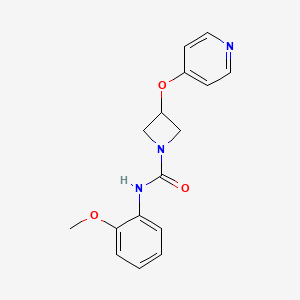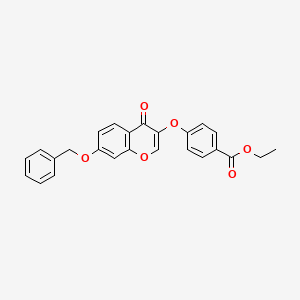![molecular formula C18H12Cl2O4 B3007052 (2Z,3Z)-bis[(4-chlorophenyl)methylidene]butanedioic acid CAS No. 24290-05-9](/img/structure/B3007052.png)
(2Z,3Z)-bis[(4-chlorophenyl)methylidene]butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains two (bis) 4-chlorophenyl groups attached to a butanedioic acid backbone via a methylene (CH2) bridge. The (2Z,3Z) notation indicates the configuration of the double bonds in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Dicarboxylic Acid Derivatives: The compound has been utilized in synthesizing dicarboxylic acid derivatives of [60]fullerene using the Diels–Alder reaction. This process involves generating bis(methylene)butanedioates for fullerocyclohexenedicarboxylates, which are useful for further chemical conversions (Ishida et al., 2000).
- Polymorphism in Bis-Hydrazone Compounds: Studies on polymorphism have been conducted on bis-hydrazone compounds derived from butane-2,3-dione, including a variant with bis(4-chlorophenyl)methylidene, indicating its role in polymorphic behavior and crystal structures (Dwivedi & Das, 2018).
- Conformational Analysis: Research into the conformational aspects of acyclic derivatives, such as 2,3-bis(diphenylmethylene)-1,4-butanedioic acid, has been performed, providing insights into molecular conformation in solid states, relevant to the study of similar compounds (Toda et al., 1996).
Application in Material Science and Catalysis
- Incorporation in Semiconducting Polymers: The compound has been explored for its potential in incorporating stable organic radicals, like the tris(2,4,6-trichlorophenyl)methyl radical series, into pyrrole units. This application is significant for the development of semiconducting polymers with high spin multiplicity (Domingo et al., 2000).
- Corrosion and Scale Inhibitors: Derivatives like 2,3-bis(dihydroxyphosphonyl)-1,4-butanedioic acid have been synthesized and used as corrosion and scale inhibitors, highlighting a practical application in industrial processes (Mikroyannidis, 1987).
Environmental and Analytical Chemistry
- Analysis of Groundwater Contamination: The compound, particularly its derivatives, has been identified in groundwater samples affected by industrial point sources, emphasizing its role in environmental studies and contamination analysis (Frische, Schwarzbauer, & Ricking, 2010).
Eigenschaften
IUPAC Name |
(2Z,3Z)-2,3-bis[(4-chlorophenyl)methylidene]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O4/c19-13-5-1-11(2-6-13)9-15(17(21)22)16(18(23)24)10-12-3-7-14(20)8-4-12/h1-10H,(H,21,22)(H,23,24)/b15-9-,16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPWVXYRSORXBM-VULZFCBJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=CC2=CC=C(C=C2)Cl)C(=O)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C(=O)O)/C(=C/C2=CC=C(C=C2)Cl)/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3006972.png)








![4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one](/img/structure/B3006984.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)
![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)
![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)
